[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol: is a heterocyclic compound featuring a pyrazole ring substituted with a methanethiol group at the 3-position and a 2-methylpropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through nucleophilic substitution reactions, where a thiol group is added to the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol can undergo oxidation to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Chemistry:
Catalysis: [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its thiol group, which can interact with active sites of enzymes.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism by which [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[1-(2-methylpropyl)-1H-pyrazol-3-yl]methylamine: Similar structure but with an amine group instead of a thiol group.
Uniqueness:
Thiol Group: The presence of the thiol group in [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanethiol provides unique reactivity, particularly in forming disulfide bonds and interacting with metal ions.
Biological Activity: The compound’s ability to interact with biological targets through its thiol group and pyrazole ring makes it distinct from its analogs.
Properties
CAS No. |
2229242-03-7 |
---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.